molecular formula C9H9N3O2 B1586087 Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 64951-06-0

Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B1586087
CAS RN: 64951-06-0
M. Wt: 191.19 g/mol
InChI Key: SORASSFGEFQWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07635699B2

Procedure details

2-Aminopyrimidine (5 g, 52.6 mmol) and bromoethyl pyruvate (90%, 7.35 mL, 52.6 mmol) were dissolved in ethanol (80 mL) and the reaction was heated to 75° C. for 16 h. The reaction was concentrated under reduced pressure and diluted with CH2Cl2 and sat aq NaHCO3. The organic layer was washed with sat aq NaHCO3 (2×) and the aq layers were extracted with CH2Cl2 (3×). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The resulting brown oil was suspended in cold CH2Cl2 and filtered. The filter cake was washed with cold CH2Cl2 to obtain ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (3 g, 30%) as a light yellow oil. The mother liquor contains a mixture of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate and ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (6 g, 60%) in the form of thick, black oil. This black oil was first purified by silica gel chromatography followed by recrystallization from EtOAc to obtain ethyl imidazo[1,2-a]pyrimidine-3-carboxylate (2 g, 20%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bromoethyl pyruvate
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([O:13][CH2:14][CH2:15]Br)(=[O:12])[C:9]([CH3:11])=O>C(O)C>[N:1]1[C:9]([C:8]([O:13][CH2:14][CH3:15])=[O:12])=[CH:11][N:3]2[CH:4]=[CH:5][CH:6]=[N:7][C:2]=12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
bromoethyl pyruvate
Quantity
7.35 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCCBr
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with sat aq NaHCO3 (2×)
EXTRACTION
Type
EXTRACTION
Details
the aq layers were extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1N=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.